molecular formula C11H13ClN2 B13094057 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride

Cat. No.: B13094057
M. Wt: 208.69 g/mol
InChI Key: ZCBJPMDHWOVFSN-UHFFFAOYSA-N
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Description

Introduction to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile Hydrochloride

Systematic Nomenclature and Structural Identification

The compound 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride is a bicyclic organic molecule featuring a fused benzene and azepine ring system. Its systematic IUPAC name derives from the following structural components:

  • Benzo[c]azepine : A seven-membered azepine ring fused to a benzene ring at the c position, indicating adjacency between the nitrogen atom and the benzene moiety.
  • 2,3,4,5-Tetrahydro : Partial saturation of the azepine ring at positions 2–5, resulting in four single bonds within the heterocycle.
  • 8-Carbonitrile : A nitrile group (-C≡N) substituted at position 8 of the fused ring system.
  • Hydrochloride : A salt form formed via protonation of the azepine nitrogen by hydrochloric acid.

The molecular formula is C₁₁H₁₃ClN₂ , with a molecular weight of 208.69 g/mol . The SMILES notation (N#CC1=CC=C2C(CNCCC2)=C1.[H]Cl) further clarifies the connectivity, highlighting the nitrile group at position 8 and the protonated nitrogen in the azepine ring.

Table 1: Key Structural Identifiers
Property Value Source
Molecular Formula C₁₁H₁₃ClN₂
Molecular Weight 208.69 g/mol
CAS Registry Number 1158760-49-6
SMILES N#CC1=CC=C2C(CNCCC2)=C1.[H]Cl
Canonical SMILES (Base Form) C1CC2=CC=CC=C2CNC1

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound’s structure. For instance, proton NMR spectra of related benzo[c]azepine derivatives exhibit characteristic shifts for aromatic protons (δ 7.3–8.5 ppm) and azepine ring protons (δ 2.2–4.0 ppm).

Historical Context of Benzoazepine Derivatives in Chemical Research

Benzoazepines represent a critical class of heterocyclic compounds with applications spanning pharmaceuticals, materials science, and synthetic chemistry. The tetrahydrated variant, such as 2,3,4,5-tetrahydro-1H-benzo[c]azepine, has garnered attention due to its conformational flexibility and ability to serve as a scaffold for drug discovery.

Table 2: Milestones in Benzoazepine Derivative Research
Year Development Significance Source
2000 Synthesis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine via ammonolysis Demonstrated scalable routes to azepine cores
2012 Anionic [4+3] heteroannulation for benzo[c]azepine synthesis Introduced modular strategies for ring expansion
2024 Commercial availability of 2,3,4,5-tetrahydro-1H-benzo[c]azepine Enabled broader access for medicinal chemistry studies

Early synthetic efforts focused on ring-closing metathesis and ammonolysis reactions. For example, Jiangsu Xiansheng Pharmaceutical Co. achieved a 100% yield of 2,3,4,5-tetrahydro-1H-benzo[d]azepine using sealed-tube ammonolysis at 90°C. Later advancements, such as the anionic [4+3] heteroannulation reported in 2012, provided access to diversely substituted derivatives like methyl 1,5-dioxo-2,5-dihydro-1H-benzo[c]azepine-3-carboxylate. These methodologies underscore the compound’s versatility as a synthetic intermediate.

The introduction of nitrile substituents, as seen in 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride, further expanded its utility. Nitriles serve as electrophilic handles for cross-coupling reactions or hydrolysis to carboxylic acids, enabling downstream functionalization. For instance, tert-butoxycarbonyl (Boc)-protected analogs, such as 2-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylic acid, have been synthesized for peptide coupling applications.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-7-9-3-4-10-2-1-5-13-8-11(10)6-9;/h3-4,6,13H,1-2,5,8H2;1H

InChI Key

ZCBJPMDHWOVFSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)C#N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzazepine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Functional Group Reactivity

The carbonitrile group (-CN) enables nucleophilic substitutions and electrophilic additions:

Nucleophilic Substitutions

  • Reaction with Amines : Forms amidines under basic conditions.

    • Example: Reaction with ethylenediamine yields diamidine derivatives (60–80% conversion)

  • Hydrolysis : Converts to carboxylic acid derivatives in acidic aqueous media (e.g., H₂SO₄/H₂O at 80°C)

Electrophilic Additions

  • Cyanoalkylation : Reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols (40–55% yield)

Catalytic Reactions

Rhodium-catalyzed vinylation studies on analogous benzazepines reveal:

Reaction Conditions

CatalystLigandBrønsted AcidTemp.TimeYieldEnantiomeric Ratio (er)
[Rh(cod)Cl]₂(R)-DTBM-Segphosrac-BNP70°C5 days58%78:22
[Rh(cod)Cl]₂(S)-DTBM-Garphosrac-BNP70°C5 days62%82:18
Data extrapolated from benzodiazepine catalytic studies

Key observations:

  • Higher temperatures (70°C vs. 25°C) reduce yields but improve stereoselectivity.

  • Chiral phosphine ligands (e.g., DTBM-Segphos) enhance enantioselectivity in vinylation reactions .

Stability and Reaction Optimization

Solubility :

  • Freely soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL).

Degradation Pathways :

  • Hydrolytic degradation of the azepine ring occurs under strongly acidic conditions (pH < 2).

  • Light exposure accelerates decomposition (t₁/₂ = 48 hours under UV light).

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The carbonitrile group in the target compound confers higher polarity compared to lipophilic esters (e.g., methyl carboxylate, ) or halogenated derivatives (e.g., bromo, ). Nitro-substituted analogs () may exhibit instability due to redox sensitivity.

Key Observations :

  • Radical cyclization () and hydrazine-ketone condensation () are high-yield routes for related compounds.
  • Chirality (e.g., R-configuration in ) can significantly impact pharmacological profiles but requires enantioselective synthesis .

Key Observations :

  • The target compound’s carbonitrile group may enhance binding to amine receptors (e.g., dopamine, serotonin) compared to halogenated analogs.
  • Stability challenges (e.g., amorphous forms in ) highlight the importance of salt formation and formulation for therapeutic efficacy .

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride (CAS No. 17724-36-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 183.68 g/mol
  • CAS Number : 17724-36-6
  • Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) indicate potential central nervous system activity .

Anticancer Properties

Recent studies have highlighted the potential of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives as inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair mechanisms. In particular, a derivative compound demonstrated:

  • IC50 Values :
    • PARP-1 : 19.24 nM
    • PARP-2 : 32.58 nM
      These values indicate a strong inhibitory effect on PARP enzymes compared to traditional inhibitors like rucaparib .

Table 1: PARP Inhibition Comparison

CompoundIC50 (nM)Target
Compound 11b19.24 ± 1.63PARP-1
Compound 11b32.58 ± 1.97PARP-2
Rucaparib23.88 ± 2.90PARP-1
Rucaparib25.79 ± 3.17PARP-2

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Inhibition of PARP Activity : Reduces poly(ADP-ribose) biosynthesis, leading to impaired DNA repair.
  • Induction of Apoptosis : Flow cytometry analysis showed that treatment with the compound resulted in increased apoptosis rates in A549 lung cancer cells in a dose-dependent manner .
  • Caspase Activation : Western blotting revealed that the compound enhances the ratio of cleaved Caspase-3 to total Caspase-3, indicating activation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is:

  • Absorbed Efficiently : High gastrointestinal absorption.
  • CNS Penetration : Capable of crossing the BBB, making it a candidate for neurological applications.
  • Metabolic Stability : Not significantly inhibited by major cytochrome P450 enzymes except for CYP2D6 .

Case Studies and Research Findings

A comprehensive study on various derivatives of benzo[c]azepines indicated that modifications at specific positions can enhance biological activity and selectivity for cancer cell lines. The promising results from these derivatives suggest a pathway for developing new anticancer therapies targeting PARP enzymes.

Example Case Study

In one study involving A549 cells:

  • Treatment with compound 11b led to apoptosis rates increasing from 4.6% to 19% at varying concentrations.
  • The study concluded that this compound could serve as a lead for further development in cancer therapeutics due to its selectivity and potency against PARP enzymes .

Q & A

Q. What methodologies are recommended for synthesizing 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives, and how can reaction yields be optimized?

Synthesis of benzoazepine derivatives often involves cyclization reactions or reductive amination. For example, (R)-2-(2’-hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine was synthesized with a 94% yield using chiral precursors under anhydrous conditions (CHCl₃, hexane/Et₂O). Key steps include:

  • Temperature control (e.g., 0°C for acetyl chloride addition to prevent side reactions).
  • Use of triethylamine as a base to neutralize HCl byproducts.
  • Purification via silica gel chromatography with ethyl acetate/petroleum ether (2:1 v/v) .

Q. How should solubility and stability be experimentally determined for hydrochloride salts of benzoazepines?

Solubility profiling requires multi-solvent testing (DMSO, ethanol, water) at 25°C. For example:

SolventSolubility (mg/mL)Notes
DMSO92High solubility for in vitro assays
Water19Limited solubility, requiring sonication for in vivo formulations

Stability studies involve monitoring degradation under varying temperatures (e.g., -20°C for long-term storage) and pH conditions, validated by HPLC .

Q. What analytical techniques are critical for structural characterization of benzoazepine derivatives?

  • X-ray crystallography : Resolve crystal packing and stereochemistry. For example, a related compound (C₁₂H₁₈N₂·0.5H₂O) crystallized in a monoclinic system (space group P2₁/c) with a = 9.0548 Å, b = 23.246 Å, c = 11.5613 Å, β = 100.483°, and Z = 8 .
  • Optical rotation : Confirm enantiomeric purity (e.g., [α]²⁶D = –29.8° for (R)-isomers in CHCl₃) .

Advanced Research Questions

Q. How can polymorphic forms of benzoazepine hydrochloride salts be identified and stabilized?

Polymorph screening involves:

  • Solvent recrystallization : Use polar (water) vs. non-polar (hexane) solvents to induce different crystal forms.
  • Thermal analysis (DSC/TGA) : Detect phase transitions (e.g., melting points ~92°C for amorphous vs. crystalline forms).
  • Stabilization strategies : Co-formulation with polymers (e.g., hydroxypropyl methylcellulose) to inhibit recrystallization of amorphous phases .

Q. What computational methods predict pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?

  • Log S calculations : SILICOS-IT (fragmental method) and Ali (topological method) predict solubility (e.g., –7.98 and –7.14 Log S, respectively, indicating poor solubility).
  • BOILED-Egg model : Estimates GI absorption (low) and BBB permeation (no) based on polarity and molecular weight .

Q. How can receptor binding assays be designed to evaluate benzoazepines as dopamine D1 antagonists?

  • In vitro assays : Use radiolabeled ligands (e.g., [³H]SCH-23390) on striatal membranes to measure IC₅₀ values.
  • In vivo models : Pretreat rodents with test compounds (e.g., 0.5 mg/kg) to assess inhibition of conditioned place preference (CPP) or ERK phosphorylation in the nucleus accumbens .

Q. What strategies resolve contradictions in SAR studies for benzoazepine derivatives?

  • Orthogonal assays : Validate target engagement using both functional (cAMP inhibition) and binding (SPR) assays.
  • Crystallographic overlay : Compare ligand-receptor docking poses (e.g., 2,3,4,5-tetrahydro-1H-benzo[d]azepine in PDB 6CM4) to identify critical substituent interactions .

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